molecular formula C19H13FN4OS2 B2677766 N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzothiazole-2-carboxamide CAS No. 1226451-33-7

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2677766
CAS No.: 1226451-33-7
M. Wt: 396.46
InChI Key: AVJCLOVAKZRUAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thieno[3,4-c]pyrazole ring fused with a benzothiazole moiety, and a fluorophenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzothiazole-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Ring: This step involves the cyclization of a suitable precursor, such as 4-fluorophenylhydrazine, with a thieno[3,4-c]pyrazole intermediate under acidic conditions.

    Attachment of the Benzothiazole Moiety: The thieno[3,4-c]pyrazole intermediate is then reacted with 2-aminobenzothiazole in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thieno[3,4-c]pyrazole derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzothiazole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: It is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in gene expression and cell cycle regulation. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-fluorophenyl)-2-((2E)-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-2-oxoacetamide
  • **N-(4-fluorophenyl)-2-((2E)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-2-oxoacetamide

Uniqueness

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzothiazole-2-carboxamide is unique due to its specific structural features, such as the thieno[3,4-c]pyrazole ring fused with a benzothiazole moiety

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4OS2/c20-11-5-7-12(8-6-11)24-17(13-9-26-10-15(13)23-24)22-18(25)19-21-14-3-1-2-4-16(14)27-19/h1-8H,9-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJCLOVAKZRUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.